REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=1)(=[O:4])[CH2:2]C.CO.C[N:16]([CH3:19])C=O>>[N:16]1[C:19]2[CH:11]=[CH:9][CH:8]=[CH:7][C:6]=2[NH:5][C:2]=1[C:1]([NH:5][C:6]1[CH:12]=[CH:11][CH:9]=[CH:8][CH:7]=1)=[O:4]
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Name
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dibenzimidazo(1,2a,1',2'-d)tetrahydropyrazine-6,13-dione
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Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)NC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling down
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Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methanol
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)C(=O)NC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |